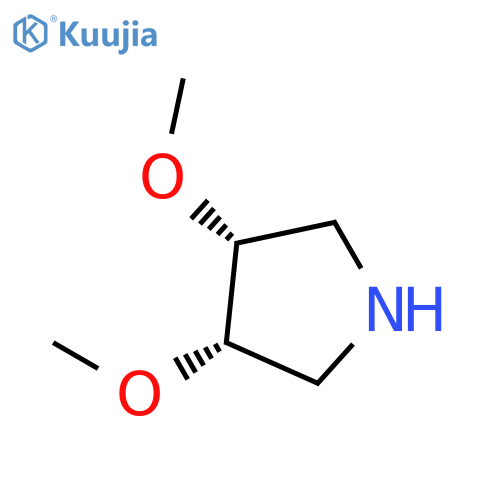Cas no 800402-13-5 (Pyrrolidine, 3,4-dimethoxy-, (3R,4S)-)

800402-13-5 structure
商品名:Pyrrolidine, 3,4-dimethoxy-, (3R,4S)-
Pyrrolidine, 3,4-dimethoxy-, (3R,4S)- 化学的及び物理的性質
名前と識別子
-
- Pyrrolidine, 3,4-dimethoxy-, (3R,4S)-
- (3S,4R)-3,4-Dimethoxypyrrolidine
- cis-3,4-dimethoxypyrrolidine
- CROOPTGQTSCWCM-OLQVQODUSA-N
- 3,4-cis-Dimethoxy-pyrrolidine
- DTXSID001302186
- SCHEMBL2242257
- (3R,4S)-3,4-Dimethoxypyrrolidine
- CHEMBL4552022
- CS-0046404
- AKOS006357923
- 800402-13-5
- EN300-178922
- Rel-(3S,4R)-3,4-dimethoxypyrrolidine
-
- インチ: InChI=1S/C6H13NO2/c1-8-5-3-7-4-6(5)9-2/h5-7H,3-4H2,1-2H3/t5-,6+
- InChIKey: CROOPTGQTSCWCM-OLQVQODUSA-N
計算された属性
- せいみつぶんしりょう: 131.094628657Da
- どういたいしつりょう: 131.094628657Da
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 3
- 重原子数: 9
- 回転可能化学結合数: 2
- 複雑さ: 77.1
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 2
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): -0.6
- トポロジー分子極性表面積: 30.5Ų
Pyrrolidine, 3,4-dimethoxy-, (3R,4S)- 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-178922-0.05g |
(3R,4S)-3,4-dimethoxypyrrolidine |
800402-13-5 | 0.05g |
$240.0 | 2023-02-16 | ||
| Enamine | EN300-178922-0.1g |
(3R,4S)-3,4-dimethoxypyrrolidine |
800402-13-5 | 0.1g |
$252.0 | 2023-02-16 | ||
| Enamine | EN300-178922-0.25g |
(3R,4S)-3,4-dimethoxypyrrolidine |
800402-13-5 | 0.25g |
$264.0 | 2023-02-16 | ||
| Enamine | EN300-178922-1.0g |
(3R,4S)-3,4-dimethoxypyrrolidine |
800402-13-5 | 1.0g |
$287.0 | 2023-02-16 | ||
| Enamine | EN300-178922-0.5g |
(3R,4S)-3,4-dimethoxypyrrolidine |
800402-13-5 | 0.5g |
$275.0 | 2023-02-16 | ||
| Enamine | EN300-178922-5.0g |
(3R,4S)-3,4-dimethoxypyrrolidine |
800402-13-5 | 5.0g |
$841.0 | 2023-02-16 | ||
| Ambeed | A1062327-1g |
(3R,4S)-3,4-Dimethoxypyrrolidine |
800402-13-5 | 95% | 1g |
$627.0 | 2023-01-27 | |
| Enamine | EN300-178922-10.0g |
(3R,4S)-3,4-dimethoxypyrrolidine |
800402-13-5 | 10.0g |
$1534.0 | 2023-02-16 | ||
| Enamine | EN300-178922-2.5g |
(3R,4S)-3,4-dimethoxypyrrolidine |
800402-13-5 | 2.5g |
$495.0 | 2023-02-16 |
Pyrrolidine, 3,4-dimethoxy-, (3R,4S)- 関連文献
-
Jia-Hao Wu,Wen-Chang Chen,Guey-Sheng Liou Polym. Chem., 2016,7, 1569-1576
-
Nele Veldeman,Ewald Janssens,Klavs Hansen,Jorg De Haeck,Roger E. Silverans,Peter Lievens Faraday Discuss., 2008,138, 147-162
-
Jie Xue,Jiawei Chen,Jizhong Song,Leimeng Xu,Haibo Zeng J. Mater. Chem. C, 2017,5, 11018-11024
-
Dorsasadat Safanama,Neeraj Sharma,Rayavarapu Prasada Rao,Helen E. A. Brand,Stefan Adams J. Mater. Chem. A, 2016,4, 7718-7726
-
Min-Ji Kim,Myoung-Seon Gong Analyst, 2012,137, 1487-1494
800402-13-5 (Pyrrolidine, 3,4-dimethoxy-, (3R,4S)-) 関連製品
- 2172597-50-9(2-1-(4-cyanobutyl)-5-(difluoromethyl)-1H-1,2,3-triazol-4-ylacetamide)
- 1396883-53-6(3-2-cyclopropyl-2-hydroxy-2-(thiophen-2-yl)ethyl-1-(thiophen-2-yl)methylurea)
- 1326743-67-2(3-(dimethylamino)methyl-1H-indole-4-carboxylic acid hydrochloride)
- 2034342-22-6(6-{4-[6-(trifluoromethyl)pyrimidin-4-yl]piperazine-1-carbonyl}-1,3-benzothiazole)
- 1856543-03-7(Benzenesulfonamide, 3-amino-4,5-difluoro-)
- 2228149-52-6(2-(2-chloro-6-methylpyridin-4-yl)cyclopropane-1-carboxylic acid)
- 896280-92-5(N-(3-methoxypropyl)-N'-{1-(thiophene-2-sulfonyl)pyrrolidin-2-ylmethyl}ethanediamide)
- 23985-53-7(3-hydroxy-2,3-dimethylbutanoic acid)
- 54904-22-2(1H-Indole-3-propanoicacid, 5-chloro-)
- 171232-79-4(methyl (2S,3R)-3-ethylpyrrolidine-2-carboxylate)
推奨される供給者
Amadis Chemical Company Limited
(CAS:800402-13-5)Pyrrolidine, 3,4-dimethoxy-, (3R,4S)-

清らかである:99%
はかる:1g
価格 ($):564.0